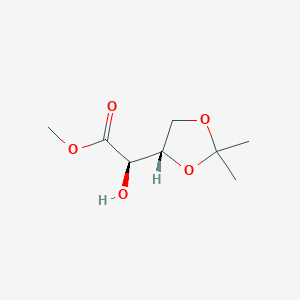

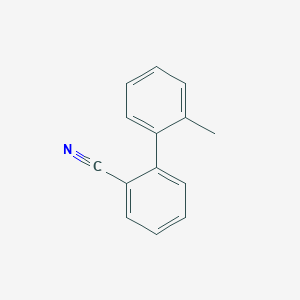

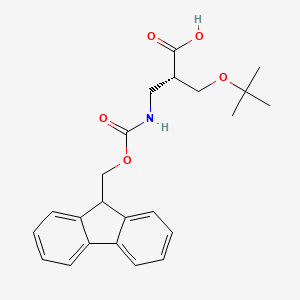

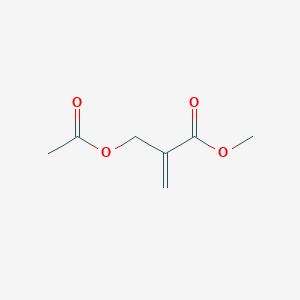

![molecular formula C11H9NO B1599910 3,4-Dihydrocyclopenta[b]indol-1(2H)-one CAS No. 61364-20-3](/img/structure/B1599910.png)

3,4-Dihydrocyclopenta[b]indol-1(2H)-one

Vue d'ensemble

Description

“3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is a chemical compound with the CAS Number: 61364-20-3 . It has a molecular weight of 171.2 and its IUPAC name is 3,4-dihydrocyclopenta[b]indol-1(2H)-one .

Synthesis Analysis

The synthesis of cyclopenta-fused indoles, such as “3,4-Dihydrocyclopenta[b]indol-1(2H)-one”, has been achieved through various methods, including metal-catalysed approaches . For instance, employing a certain strategy allows the alkene hydroacylation of 3-vinylfuran-, 3-vinyl benzothiophene-, and 3-vinyl thiophene-2- .

Molecular Structure Analysis

The InChI code for “3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is 1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2 .

Chemical Reactions Analysis

The cyclopenta[b]indole scaffold is present in several bioactive natural products and pharmaceutically interesting compounds . Various synthetic protocols have been described to prepare cyclopenta[b]indoles .

Physical And Chemical Properties Analysis

“3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is a solid at room temperature . It should be stored in a dry place .

Applications De Recherche Scientifique

Copper-Catalyzed [4+1]-Annulation of 2-Alkenylindoles with Diazoacetates

Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Copper-Catalyzed Reactions .

Summary of the Application

This research presents a copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates. This provides a straightforward access to dihydrocyclopenta[b]indoles bearing two contiguous all-carbon quaternary centers in good yields .

Methods of Application

The initial exploration was carried out with 2-alkenylindole and methyl phenyldiazoacetate as model substrates in dichloromethane (DCM) at 25°C .

Results or Outcomes

The reaction goes through a concerted and asynchronous annulation process via the key zwitterionic intermediate .

Synthesis of Indolo[2,3-b]quinolines

Scientific Field

This application is in the field of Medicinal Chemistry , specifically in the synthesis of Indoloquinoline Alkaloids .

Summary of the Application

A transition metal-free, visible light-induced intramolecular oxidative cyclization–detosylation–aromatization was discovered. This photocatalytic strategy generated potentially bioactive indolo[2,3-b]quinoline derivatives in up to 97% yield .

Methods of Application

The synthesis of Indolo[2,3-b]quinolines was achieved via a Visible Light-Induced Intramolecular Oxidative Cyclization and Detosylation .

Results or Outcomes

Indolo[2,3-b]quinoline derivatives were successfully synthesized by a visible light-induced protocol in up to 97% yield .

Lewis-Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols

Scientific Field

This application is in the field of Organic Chemistry , specifically in Lewis Acid Catalysis .

Summary of the Application

A Sc(OTf)3-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols is reported. This method provides a direct and high-yield pathway for synthetically useful cyclopenta[b]indoles .

Methods of Application

The reaction proceeds via a Friedel–Crafts-type allenylation/5-exo-annulation cascade. In the reaction, 2-indolylmethanol is used as a three-carbon synthon, and propargyl alcohol is used as a two-carbon synthon .

Results or Outcomes

The method features easily accessible substrates with broad scope and generality, the formation of multiple bonds with high efficiency, and easy scale-up .

Higher-order [10 + 2] Cycloaddition of 2-Alkenylindanones

Scientific Field

This application is in the field of Organic Chemistry , specifically in Cycloaddition Reactions .

Summary of the Application

A dearomative higher-order [10 + 2] cycloaddition reaction of 3-nitroindoles and 2-alkylidene-1-indanones was developed .

Safety And Hazards

Propriétés

IUPAC Name |

3,4-dihydro-2H-cyclopenta[b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZRSIDATZDOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423717 | |

| Record name | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |

CAS RN |

61364-20-3 | |

| Record name | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

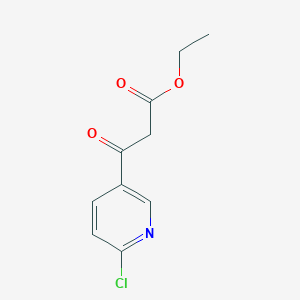

![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)